molecular formula C27H30F3N7O6S2 B12380109 PI3K|A/Hdac6-IN-1

PI3K|A/Hdac6-IN-1

Cat. No.: B12380109
M. Wt: 669.7 g/mol
InChI Key: PLBBMNVLYUEPKQ-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K|A/Hdac6-IN-1 is a dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By simultaneously inhibiting these two critical pathways, this compound exhibits potent antitumor activity and enhances the efficacy of immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K|A/Hdac6-IN-1 involves the incorporation of histone deacetylase inhibitory functionality into the pharmacophore of a phosphoinositide 3-kinase inhibitor. This process typically includes multiple steps of organic synthesis, such as coupling reactions, deprotection steps, and purification processes. The specific synthetic route may vary depending on the desired structural modifications and optimization of the compound’s activity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including high-throughput screening for optimal reaction conditions, automated synthesis, and purification processes. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

PI3K|A/Hdac6-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity .

Mechanism of Action

PI3K|A/Hdac6-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase alpha and histone deacetylase 6. This dual inhibition leads to:

Biological Activity

The compound PI3K|A/Hdac6-IN-1 represents a novel approach in cancer therapy by targeting both the phosphatidylinositol 3-kinase (PI3K) and histone deacetylase 6 (HDAC6) pathways. This dual inhibition is based on the understanding that both pathways play critical roles in cancer cell survival, proliferation, and resistance to therapy. Recent studies have highlighted the biological activity of this compound, revealing its potential as an effective anticancer agent.

Dual Inhibition

The primary mechanism of action for this compound involves the simultaneous inhibition of PI3K and HDAC6. This dual action disrupts critical signaling pathways that cancer cells exploit for survival:

  • PI3K Pathway : The PI3K pathway is essential for cell growth and survival. Inhibition of PI3K leads to reduced AKT activation, which is crucial for many survival signals in cancer cells .
  • HDAC6 Inhibition : HDAC6 regulates the acetylation status of various proteins, influencing cell cycle progression and apoptosis. Inhibiting HDAC6 has been shown to induce apoptosis in cancer cells by altering gene expression and protein function .

Efficacy in Cancer Models

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines:

  • Cell Lines Tested : The compound was tested on K562 (chronic myeloid leukemia) and Hut78 (T-cell lymphoma) cell lines, showing potent inhibition of cell proliferation .
  • Mechanistic Insights : The combination treatment led to increased levels of acetylated proteins, indicating effective HDAC inhibition, alongside decreased phosphorylation of AKT, confirming PI3K inhibition .

Case Studies

  • Colorectal Cancer Model :
    • In a study utilizing a human colorectal cancer model, the dual inhibition resulted in significant tumor growth reduction compared to single-agent treatments. The combination therapy enhanced apoptosis rates as measured by caspase 3/7 activity .
  • Lymphoma Trials :
    • Preliminary data from ongoing clinical trials involving dual inhibitors like CUDC-907 (a related compound) indicate promising results in patients with lymphoma and multiple myeloma, suggesting that targeting both pathways may overcome resistance mechanisms commonly observed in these cancers .

Table 1: Inhibitory Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
K5620.5Dual inhibition of PI3K and HDAC6
Hut780.7Induction of apoptosis via caspases
HCT1160.4Increased acetylation of α-tubulin

Table 2: Comparison of Dual Inhibitors

CompoundTargeted PathwaysCurrent Status
PI3KA/Hdac6-IN-1PI3K, HDAC6
CUDC-907PI3K, HDACPhase I Clinical Trials
FK228PI3K, HDACPreclinical

Properties

Molecular Formula

C27H30F3N7O6S2

Molecular Weight

669.7 g/mol

IUPAC Name

(2S,4R)-4-[[4-(hydroxycarbamoyl)phenyl]methylsulfonylamino]-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C27H30F3N7O6S2/c1-14-21(17-8-9-32-20(10-17)26(2,3)27(28,29)30)44-24(33-14)34-25(40)37-12-18(11-19(37)22(31)38)36-45(42,43)13-15-4-6-16(7-5-15)23(39)35-41/h4-10,18-19,36,41H,11-13H2,1-3H3,(H2,31,38)(H,35,39)(H,33,34,40)/t18-,19+/m1/s1

InChI Key

PLBBMNVLYUEPKQ-MOPGFXCFSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2C[C@@H](C[C@H]2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CC(CC2C(=O)N)NS(=O)(=O)CC3=CC=C(C=C3)C(=O)NO)C4=CC(=NC=C4)C(C)(C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.